3-Chloro-3-(4-methylphenyl)prop-2-enenitrile
Overview
Description
3-Chloro-3-(4-methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of propenenitrile, featuring a chlorine atom and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile typically involves the reaction of 4-methylbenzyl chloride with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methylbenzyl chloride} + \text{Acrylonitrile} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(4-methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the propenenitrile moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Addition: Electrophiles such as bromine or hydrogen chloride.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of 3-amino-3-(4-methylphenyl)prop-2-enenitrile.
Addition: Formation of 3,3-dibromo-3-(4-methylphenyl)prop-2-enenitrile.
Oxidation: Formation of 3-chloro-3-(4-methylphenyl)prop-2-enoic acid.
Reduction: Formation of 3-chloro-3-(4-methylphenyl)propane.
Scientific Research Applications
3-Chloro-3-(4-methylphenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(4-methylphenyl)prop-2-enenitrile
- 3-Chloro-3-(4-methoxyphenyl)prop-2-enenitrile
- 3-Chloro-3-(4-methylphenyl)prop-2-enoic acid
Uniqueness
3-Chloro-3-(4-methylphenyl)prop-2-enenitrile is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methylphenyl group
Properties
IUPAC Name |
3-chloro-3-(4-methylphenyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCXABHGFYELCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30823981 | |
Record name | 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30823981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78583-85-4 | |
Record name | 3-Chloro-3-(4-methylphenyl)-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78583-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30823981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78583-85-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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